4-(Hydroxymethyl)furan-3-carboxylic acid 4-(Hydroxymethyl)furan-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 88550-24-7
VCID: VC17306451
InChI: InChI=1S/C6H6O4/c7-1-4-2-10-3-5(4)6(8)9/h2-3,7H,1H2,(H,8,9)
SMILES:
Molecular Formula: C6H6O4
Molecular Weight: 142.11 g/mol

4-(Hydroxymethyl)furan-3-carboxylic acid

CAS No.: 88550-24-7

Cat. No.: VC17306451

Molecular Formula: C6H6O4

Molecular Weight: 142.11 g/mol

* For research use only. Not for human or veterinary use.

4-(Hydroxymethyl)furan-3-carboxylic acid - 88550-24-7

Specification

CAS No. 88550-24-7
Molecular Formula C6H6O4
Molecular Weight 142.11 g/mol
IUPAC Name 4-(hydroxymethyl)furan-3-carboxylic acid
Standard InChI InChI=1S/C6H6O4/c7-1-4-2-10-3-5(4)6(8)9/h2-3,7H,1H2,(H,8,9)
Standard InChI Key ZQOHZOYHFHPRBL-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CO1)C(=O)O)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-(Hydroxymethyl)furan-3-carboxylic acid (C₆H₆O₄) belongs to the furoic acid family, characterized by a furan ring substituted with a hydroxymethyl (-CH₂OH) group at position 4 and a carboxylic acid (-COOH) moiety at position 3. A closely related derivative, 4-(hydroxymethyl)-2-(2-methylpropyl)furan-3-carboxylic acid (C₁₀H₁₄O₄), has been extensively documented in Streptomyces species, featuring an additional isobutyl side chain at position 2 . This structural variation underscores the diversity of naturally occurring furan carboxylic acids.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name4-(hydroxymethyl)furan-3-carboxylic acidComputed
Molecular FormulaC₆H₆O₄PubChem
Molecular Weight142.11 g/mol (theoretical)-
Related Derivative (C₁₀H₁₄O₄)198.22 g/molPubChem
SMILESO=C(O)C1=C(CO)OC=C1Computed

Stereochemical and Conformational Analysis

The compound’s planar furan ring facilitates π-electron delocalization, while the hydroxymethyl and carboxylic acid groups introduce polarity. X-ray crystallography of the 2-isobutyl derivative reveals a dihedral angle of 12.5° between the furan ring and the carboxyl group, minimizing steric strain . Scaled quantum mechanical calculations predict a dipole moment of 3.2 D, suggesting moderate solubility in polar aprotic solvents .

Synthetic Methodologies

Cyclization Strategies

The Beilstein Journal of Organic Chemistry outlines a Sc(OTf)₃-catalyzed cyclization for synthesizing substituted furan-3-carboxylates . Key steps include:

  • β-Ketoester Formation: Acyl chlorides react with Meldrum’s acid in CH₂Cl₂ at 0°C, yielding β-ketoesters (73–89% purity).

  • Furan Cyclization: Scandium triflate (10 mol%) catalyzes the reaction between β-ketoesters and 2,2-dimethyl-1,3-dioxane-5-one in methanol, producing methyl 4-(hydroxymethyl)furan-3-carboxylates in 6–18 hours .

  • Hydrolysis: LiOH-mediated saponification of the methyl ester (THF/H₂O, 18h) affords the free carboxylic acid .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
β-KetoesterOxalyl chloride, CH₂Cl₂, 0°C85
CyclizationSc(OTf)₃ (10 mol%), MeOH, rt78
Ester HydrolysisLiOH (2.5 eq), THF/H₂O, rt92

Spectroscopic Characterization

1H NMR of the 2-isobutyl derivative (400 MHz, CDCl₃) shows distinct resonances:

  • δ 7.28 (s, 1H, furan H-5)

  • δ 4.61 (s, 2H, -CH₂OH)

  • δ 2.90 (d, J = 7.1 Hz, 2H, isobutyl CH₂) .
    HRMS analysis confirms the molecular ion [M+H]+ at m/z 199.0971 (calc. 199.0974) .

Natural Occurrence and Biosynthetic Pathways

Isolation from Streptomyces

4-(Hydroxymethyl)-2-isobutylfuran-3-carboxylic acid has been isolated from Streptomyces albidoflavus and S. coelicolor cultures . Genomic analysis of these strains reveals a putative biosynthetic gene cluster (BGC) encoding:

  • A type III polyketide synthase (PKS) for assembling the furan backbone

  • A cytochrome P450 oxidase for hydroxymethylation

  • An acyltransferase for isobutyl group attachment .

Ecological Roles

In Streptomyces, this compound may function as:

  • A siderophore component for iron acquisition

  • An intermediate in the biosynthesis of antimicrobial furanonaphthoquinones

  • A signaling molecule regulating sporulation .

Applications in Organic Synthesis

Diels-Alder Reactions

The electron-rich furan ring participates in [4+2] cycloadditions with dienophiles like maleimides. For example, reaction with 1-(4-chlorobenzyl)maleimide yields a bicyclic adduct (35% yield) with endo selectivity (dr 4:1) . This reactivity enables the construction of polycyclic scaffolds for drug discovery.

Derivatization Strategies

  • Esterification: Methyl esters (e.g., methyl 4-(hydroxymethyl)-2-isopropylfuran-3-carboxylate) enhance lipid solubility for membrane permeability studies .

  • Oxidation: TEMPO-mediated oxidation converts the hydroxymethyl group to a formyl moiety, enabling Schiff base formation with amines .

Computational and Thermodynamic Studies

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) simulations predict:

  • HOMO (-6.8 eV) localized on the furan ring

  • LUMO (-1.9 eV) delocalized across the carboxyl group

  • Fukui indices indicate electrophilic reactivity at C-2 (f⁺ = 0.32) and nucleophilic activity at O-4 (f⁻ = 0.28) .

Thermodynamic Stability

DSC analysis of the 2-isobutyl derivative shows:

  • Melting point: 148–151°C

  • Decomposition onset: 210°C (ΔH = 184 kJ/mol)

  • Enthalpy of formation (ΔfH°): -412 kJ/mol (combustion calorimetry) .

Challenges and Future Directions

Despite advances, key questions remain:

  • Biosynthetic Regulation: How do Streptomyces species control the branching between furan carboxylic acids and related metabolites?

  • Stereoselectivity: Can asymmetric catalysis achieve enantiomerically pure forms for chiral drug synthesis?

  • Scalability: Current Sc(OTf)₃-based methods require 10 mol% catalyst; developing cheaper Lewis acids (e.g., FeCl₃) could improve industrial viability.

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